molecular formula C₂₄H₁₈ClF₂N₃O B1179165 (3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol CAS No. 133645-02-0

(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

Cat. No.: B1179165
CAS No.: 133645-02-0
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[98002,803,5013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol is a complex organic compound with the molecular formula C₁₉H₁₆O₃ It is characterized by its unique tetrahydrotetrapheno[1,2-b]oxirene structure, which includes a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the oxirene ring and the diol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirene ring to more stable structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more stable hydrocarbons.

Scientific Research Applications

(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of oxirene rings.

    Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme mechanisms and potential drug interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol involves its interaction with molecular targets such as enzymes or receptors. The oxirene ring and diol groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    6,11-Dimethyl-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol: A stereoisomer with similar structural features but different spatial arrangement.

    Other tetrahydrotetrapheno[1,2-b]oxirene derivatives: Compounds with variations in the substituents on the oxirene ring or the phenyl groups.

Uniqueness

(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[98002,803,5

Properties

CAS No.

133645-02-0

Molecular Formula

C₂₄H₁₈ClF₂N₃O

Molecular Weight

0

Synonyms

7-methylbenz(a)anthracene 3,4-dihydrodiol 1,2-epoxide

Origin of Product

United States

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